Isoangustone A
Isoangustone A
Isoangustone a belongs to the class of organic compounds known as 6-prenylated isoflavanones. These are isoflavanones featuring a C5-isoprenoid unit at the 6-position. Thus, isoangustone a is considered to be a flavonoid lipid molecule. Isoangustone a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isoangustone a is primarily located in the membrane (predicted from logP). Outside of the human body, isoangustone a can be found in herbs and spices. This makes isoangustone a a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
129280-34-8
VCID:
VC20851649
InChI:
InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-20(27)23(15)28)18-12-31-21-11-19(26)17(8-6-14(3)4)24(29)22(21)25(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3
SMILES:
CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)O)C
Molecular Formula:
C25H26O6
Molecular Weight:
422.5 g/mol
Isoangustone A
CAS No.: 129280-34-8
Cat. No.: VC20851649
Molecular Formula: C25H26O6
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Isoangustone a belongs to the class of organic compounds known as 6-prenylated isoflavanones. These are isoflavanones featuring a C5-isoprenoid unit at the 6-position. Thus, isoangustone a is considered to be a flavonoid lipid molecule. Isoangustone a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isoangustone a is primarily located in the membrane (predicted from logP). Outside of the human body, isoangustone a can be found in herbs and spices. This makes isoangustone a a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 129280-34-8 |
| Molecular Formula | C25H26O6 |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | 3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one |
| Standard InChI | InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-20(27)23(15)28)18-12-31-21-11-19(26)17(8-6-14(3)4)24(29)22(21)25(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3 |
| Standard InChI Key | QNLGNISMYMFVHP-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)O)C |
| Canonical SMILES | CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)O)C |
| Appearance | Powder |
| Melting Point | 191-193°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator